Diallyl sulfide is an organosulfur compound primarily derived from garlic (Allium sativum). [, , , ] It is a volatile compound belonging to the class of thioethers. [, , ] Diallyl sulfide plays a crucial role in scientific research due to its diverse biological activities, including anticarcinogenic, antioxidant, and antimicrobial properties. [, , , ] Its effects on xenobiotic metabolism and potential chemopreventive properties make it a valuable compound for studying various biological processes and developing new therapeutic strategies. [, , ]
Diallyl sulfide is primarily derived from garlic (Allium sativum), where it forms during the enzymatic breakdown of alliin by alliinase when garlic is crushed or chopped. It belongs to a broader class of compounds known as diallyl sulfides, which includes diallyl monosulfide, diallyl disulfide, and diallyl trisulfide. These compounds are classified as organosulfur compounds due to their sulfur content and are often studied for their biological activities.
The synthesis of diallyl sulfide can be achieved through various methods:
Diallyl sulfide has the molecular formula and a molecular weight of approximately 130.21 g/mol. The structure consists of two allyl groups () linked by a sulfur atom:
Diallyl sulfide participates in various chemical reactions:
The biological activity of diallyl sulfide is attributed to its ability to modulate various biochemical pathways:
Diallyl sulfide possesses distinct physical and chemical properties:
These properties make it suitable for various applications in food flavoring and health-related products.
Diallyl sulfide has numerous applications across different fields:
The therapeutic use of garlic dates back millennia across diverse civilizations, including ancient Egypt, China, and Greece, where it was employed for treating infections, wounds, and digestive ailments. Scientific interest in its active principles emerged in the 19th century. In 1844, Theodor Wertheim first isolated a pungent allyl sulfur-containing fraction from garlic via steam distillation. However, it wasn't until 1892 that Friedrich Wilhelm Semmler specifically identified diallyl disulfide (DADS) as a key component of distilled garlic oil. The critical breakthrough came in 1944 when Chester J. Cavallito and John Hays Bailey isolated and characterized allicin (diallyl thiosulfinate), the unstable precursor to DAS and related compounds, revealing the enzymatic conversion pathway from the odorless amino acid derivative alliin by alliinase upon tissue damage. This discovery laid the foundation for understanding the biosynthetic origin and chemical reactivity of DAS and its polysulfide derivatives [3] [6].
DAS is not present in intact garlic cloves. Its formation is a consequence of enzymatic hydrolysis and subsequent spontaneous chemical reactions triggered by cellular disruption (cutting, crushing, or chewing). The process begins with the cysteine sulfoxide derivative, S-allyl-L-cysteine sulfoxide (alliin), stored in mesophyll cells. When vacuolar alliinase is released, it rapidly converts alliin into allicin (diallyl thiosulfinate), an unstable and odoriferous intermediate. Allicin undergoes spontaneous decomposition in aqueous or organic media through sulfoxide reduction and disproportionation reactions. This decomposition yields various oil-soluble organosulfur compounds, including DAS (monosulfide), DADS (disulfide), and DATS (trisulfide), alongside ajoene and vinyldithiins. The relative abundance of DAS depends on extraction conditions, particularly temperature and pH, with higher temperatures (above 37°C) favoring conversion to DADS and DATS. While garlic bulbs are the richest source (containing oil with ~2% organosulfur compounds), other plant parts like leaves contain significantly lower concentrations (~0.06%) [3] [6] [8].
DAS, DADS, and DATS represent a homologous series of allyl polysulfides differing in sulfur atom number within their linear structure:
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